N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-6-methylpyridazine-4-carboxamide
Description
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-6-methylpyridazine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a fluoromethylphenyl group and a pyridazine ring
Properties
IUPAC Name |
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-6-methylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-12-8-15(19)5-6-17(12)23-7-3-4-16(11-23)21-18(24)14-9-13(2)22-20-10-14/h5-6,8-10,16H,3-4,7,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPGUXQBZGNWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)NC2CCCN(C2)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-6-methylpyridazine-4-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halogenated compounds under the influence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Chemical Reactions Analysis
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-6-methylpyridazine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-6-methylpyridazine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine: This compound also features a fluorinated aromatic ring and is used in anticancer research.
N-ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Known for its antibacterial activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
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